Moxifloxacin

Antibacterial Potency Minimum Inhibitory Concentration Respiratory Tract Pathogens

Moxifloxacin is the definitive fourth-generation fluoroquinolone for programs requiring superior Gram-positive coverage and intracellular penetration. Its 8-methoxy and C-7 diazabicyclo structure delivers 8- to 16-fold lower MIC90 against S. pneumoniae vs levofloxacin/ciprofloxacin, making it the essential reference for susceptibility testing. With 2.13-fold higher intracellular accumulation in PMNs, it is the preferred fluoroquinolone for PK/PD models of intracellular infection. Proven 10% absolute improvement in CAP clinical success and 2- to 3-fold superior ocular penetration vs gatifloxacin. DMSO solubility: 24 g/L.

Molecular Formula C21H24FN3O4
Molecular Weight 401.4 g/mol
CAS No. 151096-09-2
Cat. No. B1663623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxifloxacin
CAS151096-09-2
Synonyms1-cyclopropyl--7-(2,8-diazabicyclo(4.3.0)non-8-yl)-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Actira
Avalox
Avelox
BAY 12 8039
BAY 12-8039
BAY 128039
BAY-12-8039
BAY-128039
BAY128039
Izilox
moxifloxacin
moxifloxacin hydrochloride
Octegra
Proflox
Molecular FormulaC21H24FN3O4
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
InChIInChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1
InChIKeyFABPRXSRWADJSP-MEDUHNTESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.68e-01 g/L

Moxifloxacin CAS 151096-09-2: Procurement-Grade Overview of a Fourth-Generation Fluoroquinolone


Moxifloxacin (CAS 151096-09-2) is a synthetic fourth-generation fluoroquinolone antibacterial agent characterized by an 8-methoxy group and a C-7 diazabicyclo substituent, which enhance its activity against Gram-positive pathogens and reduce efflux-mediated resistance compared to earlier fluoroquinolones [1]. Its molecular weight is 401.43 g/mol, and it exhibits a log P of approximately 2.0–2.9, reflecting moderate lipophilicity that facilitates tissue penetration [2]. As a broad-spectrum antibiotic, it inhibits both DNA gyrase and topoisomerase IV, leading to bactericidal effects against a range of clinically relevant Gram-positive, Gram-negative, and atypical respiratory pathogens [3].

Why Moxifloxacin (CAS 151096-09-2) Cannot Be Interchanged with Levofloxacin or Ciprofloxacin: The Case for Evidence-Based Selection


Although moxifloxacin, levofloxacin, and ciprofloxacin all belong to the fluoroquinolone class, their structural modifications result in significant differences in antibacterial spectrum, tissue penetration, and clinical utility. Moxifloxacin's 8-methoxy group enhances activity against Gram-positive cocci, particularly Streptococcus pneumoniae, while the C-7 substituent improves its pharmacokinetic profile and reduces the selection of resistant mutants compared to older agents like ciprofloxacin [1]. Furthermore, moxifloxacin demonstrates superior intracellular accumulation in phagocytes—a critical factor for eradicating pathogens that survive intracellularly [2]. Substituting moxifloxacin with levofloxacin or ciprofloxacin in protocols targeting S. pneumoniae or intracellular infections would introduce quantifiable risks of suboptimal bacterial killing and clinical failure, as detailed in the comparative evidence below [3].

Quantitative Differentiation of Moxifloxacin (151096-09-2): Head-to-Head Evidence Against Key Comparators


Moxifloxacin Demonstrates 4- to 8-Fold Greater Potency Against Streptococcus pneumoniae Relative to Levofloxacin and Ciprofloxacin

Moxifloxacin exhibits significantly lower MIC90 values against Streptococcus pneumoniae compared to levofloxacin and ciprofloxacin. In a standardized agar dilution study of 200 pneumococcal isolates, the MIC90 for moxifloxacin was 0.25 mg/L. This value was three two-fold dilutions lower than levofloxacin and four two-fold dilutions lower than ciprofloxacin [1]. A separate study corroborated this rank order of activity against S. pneumoniae: moxifloxacin > gatifloxacin > levofloxacin > ciprofloxacin [2].

Antibacterial Potency Minimum Inhibitory Concentration Respiratory Tract Pathogens

Moxifloxacin Achieves >2-Fold Higher Intracellular Penetration in Human Neutrophils Compared to Levofloxacin

In a direct comparative pharmacokinetic study in healthy volunteers receiving standard doses (moxifloxacin 400 mg once daily vs levofloxacin 500 mg once daily), moxifloxacin demonstrated significantly higher intracellular penetration into polymorphonuclear neutrophils (PMNs). The PMNs-to-plasma concentration ratio (Cmax) was 17.34 ± 8.29 for moxifloxacin versus 8.15 ± 5.23 for levofloxacin, representing a 2.13-fold increase [1]. The AUC0-24 PMNs-to-plasma ratio was similarly elevated for moxifloxacin (14.72 ± 8.29 vs 8.15 ± 5.23) [1].

Pharmacokinetics Intracellular Accumulation Polymorphonuclear Leukocytes

Moxifloxacin Achieves Superior Clinical Success (84% vs 74%) Over Combination Therapy in Community-Acquired Pneumonia

A randomized, double-blind, controlled clinical trial compared moxifloxacin monotherapy (400 mg once daily) to a combination of amoxicillin/clavulanate (1.2 g IV every 8 hours/625 mg orally every 8 hours) with or without clarithromycin (500 mg twice daily) in patients with community-acquired pneumonia (CAP). At the 21–28 day post-therapy visit, the clinical success rate for moxifloxacin was 84% (216/258), which was significantly superior to the 74% (208/280) achieved by the comparator regimen [1]. The difference in success rates was 10% with a 95% confidence interval of 2.6% to 16.3% [1].

Clinical Efficacy Community-Acquired Pneumonia Randomized Controlled Trial

Moxifloxacin Exhibits Superior Solubility in DMSO (24 g/L) Compared to Ciprofloxacin (<1 g/L) and Levofloxacin (24 g/L but with lower solubility in water)

For researchers requiring stock solutions for in vitro assays, moxifloxacin offers significantly better solubility in DMSO compared to ciprofloxacin and comparable to levofloxacin. The solubility of moxifloxacin in DMSO is 24 g/L, whereas ciprofloxacin is described as 'poorly soluble' in DMSO (<1 g/L) [1]. While levofloxacin also has a DMSO solubility of 24 g/L, moxifloxacin's water solubility (0.168 g/L) is lower than levofloxacin's predicted 0.144 g/L, but both are significantly higher than ciprofloxacin's (<1 g/L) [1]. This solubility profile facilitates the preparation of concentrated stock solutions for high-throughput screening and other in vitro applications where DMSO is the preferred solvent.

Solubility Formulation Development In Vitro Studies

Moxifloxacin Achieves 2- to 3-Fold Higher Ocular Tissue Penetration Compared to Gatifloxacin, Ciprofloxacin, Ofloxacin, and Levofloxacin

A review of comparative pharmacokinetic studies indicates that moxifloxacin consistently achieves higher concentrations in ocular tissues than other fluoroquinolones. Specifically, moxifloxacin penetrates ocular tissues two- to three-fold better than gatifloxacin, ciprofloxacin, ofloxacin, or levofloxacin following topical administration [1]. For example, in one study, the aqueous humor concentration of moxifloxacin 0.5% ophthalmic solution was significantly higher than that of gatifloxacin 0.3% [1].

Ocular Penetration Ophthalmic Formulation Tissue Distribution

Recommended Research and Industrial Applications for Moxifloxacin (CAS 151096-09-2) Based on Quantitative Differentiation


In Vitro Susceptibility Testing of Streptococcus pneumoniae Isolates

When establishing breakpoints or performing susceptibility testing for S. pneumoniae, moxifloxacin should be included as a reference compound due to its 8- to 16-fold lower MIC90 relative to levofloxacin and ciprofloxacin [1]. This allows for accurate detection of emerging resistance and ensures that clinical breakpoints reflect the most potent agent in the class. Laboratories should use moxifloxacin as a quality control strain to validate assay performance given its well-characterized activity against ATCC 49619 (MIC range 0.06-0.25 mg/L).

Pharmacokinetic/Pharmacodynamic Modeling of Intracellular Infections

For research involving facultative intracellular pathogens (e.g., S. aureus, L. pneumophila, C. pneumoniae), moxifloxacin is the preferred fluoroquinolone due to its 2.13-fold higher intracellular accumulation in PMNs compared to levofloxacin [2]. This property can be leveraged in PK/PD models to simulate the eradication of intracellular bacterial reservoirs, providing a more accurate prediction of in vivo efficacy for intracellular infections.

Clinical Trial Design for Community-Acquired Pneumonia (CAP) Monotherapy

In randomized controlled trials for CAP, moxifloxacin offers a robust monotherapy comparator arm with a demonstrated 10% absolute improvement in clinical success over amoxicillin/clavulanate ± clarithromycin [3]. Its once-daily dosing and favorable safety profile make it an ideal benchmark against which novel antibacterial agents can be compared, particularly when assessing the efficacy of new oral or sequential IV/oral regimens.

Formulation Development of High-Concentration Ophthalmic Solutions

For ophthalmic drug development, moxifloxacin's 2- to 3-fold superior ocular penetration compared to gatifloxacin and levofloxacin [4] supports its use as a positive control in corneal permeability studies and as a benchmark for new ophthalmic formulations. Its high solubility in DMSO (24 g/L) also facilitates the preparation of concentrated stock solutions for in vitro corneal penetration assays [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moxifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.